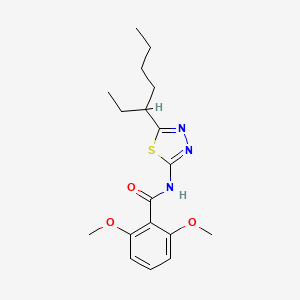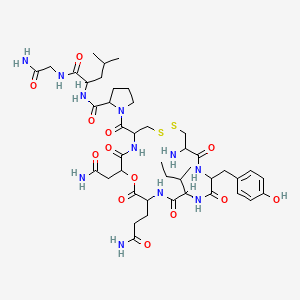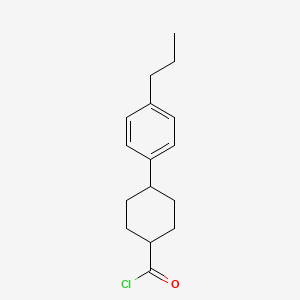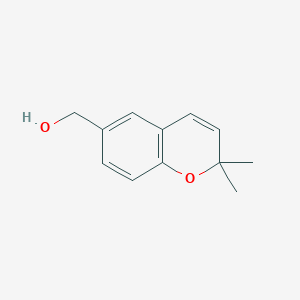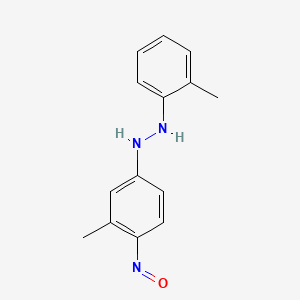
Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)- is a chemical compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)- typically involves the reaction of hydroxylamine with an azo compound. One common method is the diazotization of o-toluidine followed by coupling with hydroxylamine. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized products may include nitroso compounds and other derivatives.
Reduction: Amines are the primary products of reduction reactions.
Substitution: Substituted azo compounds with different functional groups.
Applications De Recherche Scientifique
Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)- involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to various biological effects. The azo bond can undergo reduction, releasing amines that may exert specific biological activities. Additionally, the compound’s ability to undergo oxidation and substitution reactions contributes to its diverse effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-o-tolylazo-o-toluidine
- 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide
Uniqueness
Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)- is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes.
Propriétés
| 84249-59-2 | |
Formule moléculaire |
C14H15N3O |
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
1-(3-methyl-4-nitrosophenyl)-2-(2-methylphenyl)hydrazine |
InChI |
InChI=1S/C14H15N3O/c1-10-5-3-4-6-13(10)16-15-12-7-8-14(17-18)11(2)9-12/h3-9,15-16H,1-2H3 |
Clé InChI |
RTBRUFNPASXLMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NNC2=CC(=C(C=C2)N=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


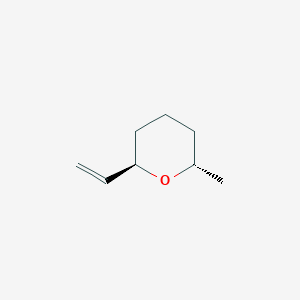

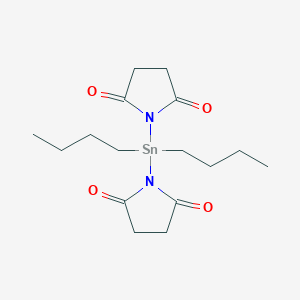
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/no-structure.png)
